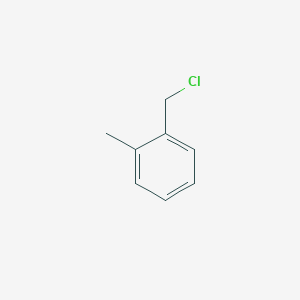

2-Methylbenzyl chloride

Description

Properties

IUPAC Name |

1-(chloromethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRBXYBBGHOGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Record name | O-METHYLBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044441 | |

| Record name | 1-(Chloromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-methylbenzyl chloride appears as a colorless to pale-yellow colored liquid with a pungent odor. Insoluble in water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., A colorless to pale-yellow colored liquid with a pungent odor; [CAMEO] | |

| Record name | O-METHYLBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chloro-o-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

195-203 °C | |

| Record name | ALPHA-CHLORO-O-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165 °F | |

| Record name | alpha-Chloro-o-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP WITH ACETONE, ETHER | |

| Record name | ALPHA-CHLORO-O-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

552-45-4, 99765-61-4 | |

| Record name | O-METHYLBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-o-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099765614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Chloromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CHLORO-O-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT3V044TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-CHLORO-O-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Methylbenzyl chloride synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylbenzyl Chloride

Introduction

This compound, also known as α-chloro-o-xylene, is a halogenated aromatic hydrocarbon with the molecular formula C₈H₉Cl (CAS No: 552-45-4).[1] It presents as a colorless to pale yellow liquid with a pungent odor.[2][3] This compound is a highly versatile and crucial intermediate in organic synthesis. Its primary utility lies in the introduction of the 2-methylbenzyl group into various molecular frameworks through nucleophilic substitution reactions.[1][4] This reactivity makes it an invaluable building block in the production of active pharmaceutical ingredients (APIs), agrochemicals such as pesticides and fungicides, and other fine chemicals like dyes.[1][5]

This technical guide provides a comprehensive overview of the principal synthesis routes and purification methodologies for this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | References |

| Molecular Formula | C₈H₉Cl | [2][6] |

| Molar Mass | 140.61 g/mol | [6] |

| Appearance | Colorless to pale-yellow liquid | [1][3] |

| Boiling Point | 197-199 °C (at atmospheric pressure) | [2][7][8] |

| 91 °C (at 18 mmHg) | [7] | |

| Density | 1.063 g/mL (at 25 °C) | [2][8] |

| Refractive Index (n²⁰/D) | 1.541 | [2][8] |

| Solubility | Insoluble in water; miscible with ethanol (B145695) and ether | [1][6] |

Synthesis of this compound

The most prevalent industrial method for synthesizing this compound is the side-chain chlorination of o-xylene (B151617). An alternative, though less common, route involves the chlorination of 2-methylbenzyl alcohol.

Method 1: Free-Radical Side-Chain Chlorination of o-Xylene

This method involves the reaction of o-xylene with chlorine gas under free-radical conditions. The reaction is typically initiated by ultraviolet (UV) light or a chemical free-radical initiator.[7][9] It is crucial to avoid conditions that favor electrophilic aromatic substitution (ring chlorination), such as the presence of Lewis acids.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. Xylyl Chloride [drugfuture.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-甲基氯化苄 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzyl chloride, also known as α-chloro-o-xylene, is a significant organic compound with the chemical formula C₈H₉Cl.[1][2] It serves as a versatile intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉Cl | [1][2] |

| Molecular Weight | 140.61 g/mol | [4] |

| Appearance | Colorless to pale-yellow liquid | [1][5] |

| Odor | Pungent | [1][5] |

| Density | 1.063 g/mL at 25 °C | [6][7] |

| Boiling Point | 197-199 °C | [6][7] |

| Melting Point | -2 °C | [1][8] |

| Refractive Index (n20/D) | 1.541 | [6][7] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [6] |

| Vapor Pressure | Not available |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1][9] |

| Ether | Soluble | [1][10] |

| Acetone | Soluble in all proportions | [5] |

| Other Organic Solvents | Good solubility | [3] |

Table 3: Spectral Data of this compound

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Available | [6] |

| ¹³C NMR | Available | [9] |

| Infrared (IR) | Available | [10] |

| Mass Spectrometry (MS) | Available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are provided below.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of o-xylene (B151617).[1]

Materials:

-

o-xylene

-

Gaseous chlorine

-

Concentrated sulfuric acid (for drying chlorine)

-

Sodium hydrogen carbonate

-

Three-necked flask

-

Mercury immersion lamp (or 500-watt photolamp)

-

Gas inlet tube

-

Reflux condenser

-

Heating bath

-

Vigreux column for vacuum fractionation

Procedure:

-

Set up a three-necked flask equipped with a mercury immersion lamp, a gas inlet tube, and a highly efficient reflux condenser. If a mercury lamp is unavailable, external irradiation with a 500-watt photolamp or direct sunlight can be used, though this may result in lower yields and longer reaction times.

-

Dry the gaseous chlorine by passing it through a wash-bottle containing concentrated sulfuric acid. Include empty safety wash-bottles on either side of the drying bottle.

-

Heat the o-xylene to its boiling point using a heating bath.

-

Introduce a vigorous stream of dried gaseous chlorine into the boiling o-xylene. Ensure that no chlorine gas passes through the condenser, which would be indicated by its color.

-

Continue the chlorination process until the calculated increase in weight is achieved or until the temperature of the boiling liquid reaches an empirically determined point (e.g., 175 °C).

-

After the reaction is complete, add a small amount of sodium hydrogen carbonate to the reaction mixture.

-

Fractionally distill the product under vacuum using a 20-cm Vigreux column.

-

For a highly pure product, a second fractionation of the main fraction is recommended, collecting the product within a narrow boiling range.[1]

Determination of Melting Point

The melting point of this compound, which is a liquid at room temperature, is determined by cooling the substance until it solidifies.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes

-

Thermometer

-

Cooling bath (e.g., ice-salt mixture)

Procedure:

-

Introduce a small amount of liquid this compound into a capillary tube.

-

Freeze the sample by immersing the capillary tube in a cooling bath.

-

Place the capillary tube containing the solidified sample into the heating block of the melting point apparatus.

-

Heat the sample slowly, at a rate of approximately 1-2 °C per minute, to ensure accurate measurement.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.[11][12]

Determination of Boiling Point

The boiling point can be determined using a distillation or reflux method.[13]

Apparatus:

-

Distillation or reflux apparatus (round-bottom flask, condenser, thermometer, heating mantle)

-

Boiling chips

Procedure (Distillation Method):

-

Place approximately 5 mL of this compound and a few boiling chips into a round-bottom flask.

-

Set up a simple distillation apparatus with a thermometer positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[13]

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.

Apparatus:

-

Analytical balance

-

Volumetric pipette (e.g., 10 mL)

-

Beaker

Procedure:

-

Measure the mass of a clean, dry beaker.

-

Using a volumetric pipette, accurately transfer a known volume (e.g., 10.00 mL) of this compound into the beaker.

-

Measure the mass of the beaker containing the liquid.

-

The density is calculated by dividing the mass of the liquid (mass of beaker with liquid minus the mass of the empty beaker) by its volume.[14]

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through the substance and is a useful indicator of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to reach a constant temperature, typically 20 °C, by circulating water from a constant temperature bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the instrument's scale.[15][16]

Reactivity and Stability

This compound is a stable, combustible liquid.[1] It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[1][5] The compound is known to corrode steel.[1] Due to its structure, this compound can undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms, with the pathway being influenced by the reaction conditions such as the solvent and the nature of the nucleophile.[17][18] The benzylic carbocation intermediate formed in an SN1 reaction is stabilized by resonance with the aromatic ring.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from o-xylene.

Caption: Workflow for the synthesis of this compound.

Nucleophilic Substitution Reactivity

The diagram below depicts the possible nucleophilic substitution pathways for this compound.

Caption: Nucleophilic substitution pathways of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound [chembk.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methylbenzylchloride | C8H9Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. This compound(552-45-4) 1H NMR [m.chemicalbook.com]

- 7. This compound 99 552-45-4 [sigmaaldrich.com]

- 8. 2-Methylbenzyl bromide(89-92-9) 13C NMR [m.chemicalbook.com]

- 9. This compound(552-45-4) 13C NMR [m.chemicalbook.com]

- 10. This compound(552-45-4) IR Spectrum [chemicalbook.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. scribd.com [scribd.com]

- 17. quora.com [quora.com]

- 18. quora.com [quora.com]

An In-depth Technical Guide to 2-Methylbenzyl Chloride (CAS: 552-45-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzyl chloride (CAS number 552-45-4), a versatile chemical intermediate. It details the physicochemical properties, spectral data, and key safety and handling information for this compound. Furthermore, this guide presents detailed experimental protocols for its synthesis and various representative reactions, including nucleophilic substitutions and Friedel-Crafts alkylation. The information is structured to be a valuable resource for professionals in research, development, and organic synthesis.

Chemical and Physical Properties

This compound, also known as α-chloro-o-xylene or o-xylyl chloride, is a colorless to pale yellow liquid with a pungent odor.[1] It is an important reagent in organic synthesis, primarily utilized as an intermediate for introducing the 2-methylbenzyl moiety into various molecular structures.[2][3]

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 552-45-4 | [4] |

| Molecular Formula | C₈H₉Cl | [4] |

| Molecular Weight | 140.61 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| InChI | InChI=1S/C8H9Cl/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 | [5] |

| InChIKey | VQRBXYBBGHOGFT-UHFFFAOYSA-N | [5] |

| SMILES | Cc1ccccc1CCl | [6] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | -2 °C | [7] |

| Boiling Point | 197-199 °C (lit.) | [6] |

| Density | 1.063 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.541 (lit.) | [6] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [8] |

| Solubility | Insoluble in water; soluble in ether and acetone. | [1][9] |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ is expected to show the following signals: a singlet for the benzylic protons (CH₂Cl), a complex multiplet for the aromatic protons, and a singlet for the methyl protons.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | ~7.2-7.4 | Multiplet |

| -CH₂ Cl | ~4.6 | Singlet |

| -CH₃ | ~2.4 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum in CDCl₃ will exhibit distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon.[2][10]

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbons | ~135-138 |

| Aromatic CH Carbons | ~126-131 |

| C H₂Cl | ~44 |

| C H₃ | ~18 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for C-H and C-Cl bonds, as well as aromatic C=C stretching.[1][11][12][13][14]

| Bond | Functional Group | Frequency (cm⁻¹) | Intensity |

| C-H | Aromatic | 3100-3000 | Medium |

| C-H | sp³ (CH₂ and CH₃) | 3000-2850 | Strong |

| C=C | Aromatic | 1600-1475 | Medium-Weak |

| C-Cl | Alkyl Halide | 800-600 | Strong |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 140 and an M+2 peak at m/z 142 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. The base peak is likely to be at m/z 105, corresponding to the stable 2-methylbenzyl carbocation formed by the loss of the chlorine radical.[15][16][17][18]

| m/z | Fragment |

| 140/142 | [C₈H₉Cl]⁺ (Molecular Ion) |

| 105 | [C₈H₉]⁺ (Benzylic Cation) |

| 77 | [C₆H₅]⁺ (Phenyl Cation) |

Safety and Handling

This compound is a corrosive and combustible liquid that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[19]

GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects. |

Precautionary Statements

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Avoid release to the environment.

-

Response: If swallowed, rinse mouth. Do NOT induce vomiting. If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature is 2-8°C.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

This protocol describes the chlorination of o-xylene (B151617) to produce this compound.

References

- 1. This compound(552-45-4) IR Spectrum [chemicalbook.com]

- 2. This compound(552-45-4) 13C NMR spectrum [chemicalbook.com]

- 3. Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound(552-45-4) 1H NMR spectrum [chemicalbook.com]

- 6. This compound 99 552-45-4 [sigmaaldrich.com]

- 7. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 8. 2-Methylbenzyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. youtube.com [youtube.com]

- 19. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Data Analysis of 2-Methylbenzyl Chloride: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-Methylbenzyl chloride, a crucial reagent and intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of Spectroscopic Techniques

Spectroscopic analysis is fundamental in elucidating the structure and purity of chemical compounds.

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are used to determine the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.

-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Mass Spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. It also reveals structural details through the analysis of fragmentation patterns.

The following flowchart illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for determining the structure of this compound. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.60 | Singlet | 2H | Methylene protons (-CH₂Cl) |

| ~2.40 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~137.0 | Quaternary aromatic carbon (C-CH₃) |

| ~135.5 | Quaternary aromatic carbon (C-CH₂Cl) |

| ~130.5 | Aromatic CH |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~45.0 | Methylene carbon (-CH₂Cl) |

| ~18.5 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.[2]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3010-3100 | Medium | C-H Stretch | Aromatic |

| 2850-2960 | Medium | C-H Stretch | -CH₃, -CH₂ |

| 1605, 1495, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1260 | Medium-Strong | C-H Bend | -CH₂Cl (Wag) |

| 740-780 | Strong | C-H Bend | ortho-disubstituted benzene |

| 600-800 | Strong | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of this compound. The molecular formula is C₈H₉Cl, with a molecular weight of approximately 140.61 g/mol .[3][4]

Key Fragmentation Data

| m/z | Proposed Fragment Ion | Identity |

| 140/142 | [C₈H₉Cl]⁺˙ | Molecular Ion (M⁺˙, M+2) |

| 105 | [C₈H₉]⁺ | [M - Cl]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl ion |

The presence of the M⁺˙ and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The base peak is often observed at m/z = 105, corresponding to the loss of the chlorine atom to form a stable benzyl-type carbocation.

The fragmentation pathway often begins with the loss of a chlorine radical to form the 2-methylbenzyl cation. This can then rearrange to the more stable tropylium ion.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, commonly Electron Ionization (EI) for this type of molecule, is used. The spectrometer is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Acquisition: In EI, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Processing: The detector signal is plotted against the m/z ratio to generate the mass spectrum. The relative abundance of each ion is normalized to the most intense peak (the base peak), which is assigned a relative intensity of 100%.

References

Reaction mechanism of 2-Methylbenzyl chloride with nucleophiles

An In-depth Technical Guide on the Reaction Mechanism of 2-Methylbenzyl Chloride with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile reagent in organic synthesis, valued for its ability to introduce the 2-methylbenzyl moiety into a variety of molecular scaffolds. Its reactivity towards nucleophiles is governed by a nuanced interplay of electronic and steric factors, leading to a spectrum of mechanistic possibilities, primarily the unimolecular (S(_N)1) and bimolecular (S(_N)2) nucleophilic substitution pathways. This guide provides a comprehensive analysis of these reaction mechanisms, supported by quantitative kinetic data from related benzyl (B1604629) systems, detailed experimental protocols, and visualizations of the key reaction pathways. A central focus is the influence of the ortho-methyl group on the reaction rate and mechanism, including a discussion of potential steric hindrance and neighboring group participation.

Introduction

Benzyl halides are a class of organic compounds that exhibit heightened reactivity in nucleophilic substitution reactions due to the ability of the adjacent aromatic ring to stabilize both the transition states of S(_N)2 reactions and the carbocation intermediates of S(_N)1 reactions.[1][2] this compound, with a methyl group positioned ortho to the chloromethyl group, presents an interesting case study. The methyl group, being electron-donating, is expected to influence the reaction electronically, while its proximity to the reaction center introduces significant steric considerations.[3] Understanding the dominant reaction pathways of this compound is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes in fields such as medicinal chemistry and materials science.[4][5]

This technical guide will delve into the mechanistic details of the reactions of this compound with a variety of nucleophiles, with a particular focus on solvolysis reactions. We will examine the evidence for both S(_N)1 and S(_N)2 pathways and explore the possibility of neighboring group participation by the ortho-methyl group.

Mechanistic Pathways

The reaction of this compound with a nucleophile (Nu:⁻) can generally proceed through two main pathways: S(_N)1 and S(_N)2. The preferred pathway is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

The S(_N)1 Mechanism

The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate.

Caption: The S(_N)1 pathway for this compound.

In the rate-determining first step, the carbon-chlorine bond heterolytically cleaves to form a resonance-stabilized 2-methylbenzyl carbocation. The positive charge is delocalized into the aromatic ring, which significantly lowers the activation energy for this step. The ortho-methyl group, being electron-donating through induction and hyperconjugation, further stabilizes this carbocation, potentially accelerating the S(_N)1 reaction compared to unsubstituted benzyl chloride.

The S(_N)2 Mechanism

The S(_N)2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

Caption: The S(_N)2 pathway for this compound.

This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The transition state is stabilized by the overlap of the p-orbitals of the benzene (B151609) ring.[6] However, the ortho-methyl group in this compound can sterically hinder the approach of the nucleophile, potentially slowing down the S(_N)2 reaction rate compared to its para-isomer or unsubstituted benzyl chloride.[3]

Neighboring Group Participation (NGP)

A pertinent question for this compound is the potential for the ortho-methyl group to act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[1][6][7][8][9]

Caption: Hypothetical NGP pathway for this compound.

If NGP were to occur, the methyl group would attack the benzylic carbon as the chloride ion departs, forming a transient spirocyclic intermediate. Subsequent attack by an external nucleophile would lead to the final product. NGP often results in an enhanced reaction rate and can lead to retention of stereochemistry. While NGP is well-documented for other ortho-substituents with lone pairs (e.g., -OCH₃, -COOR), direct evidence for participation by an ortho-methyl group in benzyl systems is not well-established in the literature.[10][11] The high energy of forming a strained three-membered ring makes this pathway less likely compared to direct solvent or nucleophile involvement.

Quantitative Data

Direct kinetic data for this compound is sparse in the literature. However, data from closely related compounds, such as p-methylbenzyl chloride and other substituted benzyl chlorides, provide valuable insights into the factors governing the reactivity of this system.

Solvolysis Rate Constants

Solvolysis reactions, where the solvent acts as the nucleophile, are often used to probe the tendency of a substrate to undergo an S(_N)1 reaction. The following table summarizes the first-order rate constants for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C.

| Substrate | First-Order Rate Constant (k(_\text{solv}), s⁻¹) | Relative Rate (vs. Benzyl Chloride) |

| 4-Methoxybenzyl chloride | 2.2 | 687.5 |

| 4-Methylbenzyl chloride | 1.1 x 10⁻¹ | 34.4 |

| Benzyl chloride | 3.2 x 10⁻³ | 1.0 |

| 4-Chlorobenzyl chloride | 5.0 x 10⁻⁴ | 0.16 |

| 3-Chlorobenzyl chloride | 5.6 x 10⁻⁵ | 0.0175 |

| 4-Nitrobenzyl chloride | 1.1 x 10⁻⁶ | 0.00034 |

| 3,4-Dinitrobenzyl chloride | 1.1 x 10⁻⁸ | 0.0000034 |

| Data sourced from Richard, et al. for solvolysis in 20% acetonitrile in water at 25°C.[12][13][14] |

The data clearly shows that electron-donating groups (like -OCH₃ and -CH₃) significantly accelerate the rate of solvolysis, consistent with an S(_N)1 mechanism where the stability of the carbocation intermediate is paramount.[15] The p-methyl group in p-methylbenzyl chloride leads to a ~34-fold rate enhancement over benzyl chloride, highlighting the electronic effect of the methyl group. For this compound, a similar electronic enhancement is expected, but it would be tempered by steric effects.

Steric Effects on Solvolysis

The effect of steric hindrance from ortho-alkyl groups can be inferred from the solvolysis data of more hindered systems.

| Substrate | Solvent (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |

| α-Methylbenzyl chloride | 80% aq. acetone (B3395972) | 25 | 5.38 x 10⁻⁶ | ~192 |

| α-t-Amylbenzyl Chloride | 80% aq. acetone | 25 | 2.8 x 10⁻⁸ | 1 |

| Data for α-t-amylbenzyl chloride is used as a proxy for a sterically hindered secondary benzylic chloride.[2][16] |

This comparison illustrates that significant steric bulk at the benzylic position can dramatically decrease the solvolysis rate, likely due to steric inhibition of resonance in the carbocation and hindrance to solvation. While the single ortho-methyl group in this compound is less bulky than a t-amyl group, some degree of steric deceleration for an S(_N)1 pathway is plausible.

Product Distribution in Solvolysis

In mixed solvent systems, the ratio of products can provide further mechanistic insight. For the solvolysis of substituted benzyl chlorides in a mixture of water, methanol (B129727) (MeOH), and trifluoroethanol (TFE), the product selectivity (k(\text{MeOH})/k(\text{TFE})) varies with the reactivity of the substrate.

| Substrate | k(\text{MeOH})/k(\text{TFE}) in 70/27/3 (v/v/v) H₂O/TFE/MeOH |

| 4-Methoxybenzyl chloride | 26 |

| 4-Methylbenzyl chloride | 45 |

| Benzyl chloride | 70 |

| 4-Chlorobenzyl chloride | 90 |

| 4-Nitrobenzyl chloride | 110 |

| Data sourced from Richard, et al.[12][13] |

For highly reactive substrates like 4-methoxybenzyl chloride that proceed through a stable carbocation (S(_N)1), the product selectivity is lower, as the carbocation is less selective in its reaction with the available nucleophiles. As the substrates become less reactive and the reaction mechanism shifts towards a more S(_N)2-like character, the product selectivity increases, favoring the more nucleophilic methanol over trifluoroethanol. Based on its expected reactivity, this compound would likely exhibit a product selectivity similar to or slightly lower than that of p-methylbenzyl chloride.

Experimental Protocols

To investigate the reaction mechanism of this compound, a combination of kinetic and product analysis studies is required.

Protocol 1: Determination of Solvolysis Rate Constant by Titration

This protocol is adapted from kinetic studies of S(_N)1 solvolysis and is suitable for determining the first-order rate constant.[16][17]

Materials:

-

This compound (99%)

-

Aqueous ethanol (B145695) (e.g., 80% v/v)

-

Acetone (ACS grade)

-

0.01 M NaOH solution, standardized

-

Bromothymol blue indicator

-

Thermostated water bath

-

Burette, pipettes, flasks

Workflow:

Caption: Workflow for kinetic analysis of solvolysis by titration.

Procedure:

-

Prepare a stock solution of this compound in acetone (e.g., 0.2 M).

-

Place a known volume of the desired aqueous ethanol solvent in a flask, add a few drops of bromothymol blue indicator, and place it in a thermostated water bath to equilibrate.

-

Add a small, known volume of 0.01 M NaOH solution to the flask. The solution should be blue.

-

Initiate the reaction by adding a known volume of the this compound stock solution to the flask and start a timer (t=0).

-

The solvolysis reaction will produce HCl, which will neutralize the NaOH. Record the time it takes for the indicator to turn from blue to yellow.

-

Immediately add another aliquot of the NaOH solution and record the time for the next color change. Repeat this process for several half-lives.

-

To determine the final volume of NaOH (V∞), heat the reaction mixture to drive it to completion, cool, and then titrate to the endpoint.

-

The first-order rate constant (k) can be determined by plotting ln(V∞ - V(_t)) versus time (t), where V(_t) is the cumulative volume of NaOH added at time t. The slope of this line will be -k.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol is for determining the product distribution in solvolysis reactions in mixed solvents.

Materials:

-

Products from Protocol 1 (or a separate reaction)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Internal standard (e.g., undecane)

-

Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5)

Procedure:

-

At the completion of the solvolysis reaction, quench the reaction mixture in an ice bath.

-

Add a known amount of an internal standard.

-

Extract the organic products with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Analyze the resulting solution by GC.

-

Identify the product peaks (2-methylbenzyl alcohol and 2-methylbenzyl ethyl ether) by comparing their retention times with those of authentic samples.

-

The relative amounts of the products can be determined by integrating the peak areas and correcting for the detector response factors, which can be determined by analyzing standard mixtures of the pure products and the internal standard.

Conclusion

The reaction of this compound with nucleophiles is a complex process influenced by a delicate balance of electronic and steric effects. The available evidence from analogous systems strongly suggests that the reaction mechanism can be tuned between S(_N)1 and S(_N)2 pathways by careful choice of reaction conditions.

-

In polar, non-nucleophilic solvents, an S(_N)1 mechanism is likely to be favored, driven by the formation of a resonance-stabilized benzylic carbocation that is further stabilized by the electron-donating ortho-methyl group.

-

With strong, unhindered nucleophiles in polar aprotic solvents, an S(_N)2 mechanism can be competitive. However, the steric bulk of the ortho-methyl group is expected to retard the rate of the S(_N)2 reaction compared to less substituted benzyl chlorides.

-

While the possibility of neighboring group participation by the ortho-methyl group is an intriguing mechanistic question, there is currently a lack of direct experimental evidence to support this pathway. It is likely that direct attack by solvent or other nucleophiles is a lower energy pathway.

For professionals in drug development and chemical synthesis, this understanding is critical. To favor an S(_N)1 pathway for the introduction of the 2-methylbenzyl group, one would employ polar protic solvents and weakly nucleophilic conditions. Conversely, to promote an S(_N)2 reaction, a strong nucleophile in a polar aprotic solvent would be the preferred choice, keeping in mind the potential for slower reaction rates due to steric hindrance. Further kinetic and product studies on this compound itself are warranted to provide a more definitive and quantitative picture of its reactivity.

References

- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Alkyl Halide Solvolysis: Synthesis and Analysis of 2-methyl-2-propanol I.. [askfilo.com]

- 6. Neighbouring_group_participation [chemeurope.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleophilic displacement reactions in carbohydrates. Part VI. The solvolysis of methyl 2,3-di-O-benzyl-6-O-methylsulphonyl-β-D-galactopyranoside: participation by a benzyloxy-group - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. (a) Give the order of rectivity towards `S_(N^(1))` solvolysis of the following : (i) Benzyl chloride (ii) p- chlorobenzyl chloride (iii) p- Methoxybezyl chloride (iv) p- Methylbenzyl Chloride (v) p- Nitrobenzyl chloride. (b) Explain : [allen.in]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. amherst.edu [amherst.edu]

Solubility of 2-Methylbenzyl chloride in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methylbenzyl chloride in common organic solvents. Due to a lack of readily available specific quantitative solubility data in the cited literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining quantitative solubility.

Qualitative Solubility Data

This compound is a colorless to pale yellow liquid.[1] While specific quantitative solubility values are not widely published, its general solubility characteristics have been described. It is known to be insoluble in water but exhibits good solubility in common organic solvents.[2][3] The available qualitative data is summarized in the table below.

| Solvent | Solubility | Citation |

| Water | Insoluble | [2][3] |

| Diethyl Ether | Soluble | [1] |

| Acetone | Soluble in all proportions | [3] |

For comparison, the related compound benzyl (B1604629) chloride is freely soluble in chloroform, acetone, acetic acid esters, diethyl ether, and ethyl alcohol.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is synthesized from standard laboratory procedures for solubility testing.[4][5][6]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, toluene, ethanol, etc.)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent and solute)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: In a series of glass vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of an excess of the liquid solute, forming a distinct second phase, is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by analyzing samples at different time points until the concentration of the dissolved this compound remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, cease agitation and allow the two phases to separate. Carefully withdraw an aliquot of the solvent phase (the supernatant) using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter to remove any undissolved microdroplets of this compound.

-

Dilution: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted samples, along with the prepared standards, using GC-FID or another appropriate analytical method.

-

Calculation: Using the calibration curve, determine the concentration of this compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Logical Workflow for Solubility Determination and Application

The following diagram illustrates the logical workflow from the initial determination of solubility to its application in a research and development setting.

References

An In-depth Technical Guide on the Stability and Storage of 2-Methylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methylbenzyl chloride (CAS No. 552-45-4), a versatile reagent and intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications. This document details the known degradation pathways, provides recommendations for storage, and outlines experimental protocols for stability assessment.

Chemical and Physical Properties

This compound, also known as α-chloro-o-xylene, is a colorless to pale yellow liquid with a pungent odor. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉Cl | [1][2] |

| Molecular Weight | 140.61 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 197-199 °C (lit.) | [1][2] |

| Melting Point | -2 °C | [2] |

| Density | 1.063 g/mL at 25 °C (lit.) | [1][2] |

| Flash Point | 165 °F (73.9 °C) | [1] |

| Refractive Index | n20/D 1.541 (lit.) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

Stability Profile and Degradation Pathways

This compound is a reactive compound susceptible to degradation under various conditions, including exposure to moisture, light, heat, and incompatible substances. The primary degradation pathways involve hydrolysis, oxidation, and polymerization.

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to form 2-methylbenzyl alcohol and hydrochloric acid. This reaction is a significant concern during storage and handling, as the generated hydrochloric acid can catalyze further degradation and corrode metallic containers. The rate of hydrolysis is influenced by temperature and pH. While specific kinetic data for this compound is limited, studies on closely related p-substituted benzyl (B1604629) chlorides provide valuable insights. For instance, the hydrolysis of p-methylbenzyl chloride in water has been studied, and its rate constants at different temperatures are presented in Table 2. The methyl group in the ortho position is expected to have a similar activating effect on the benzylic carbon, leading to a comparable susceptibility to hydrolysis.

Table 2: First-Order Rate Constants for the Hydrolysis of p-Methylbenzyl Chloride in Water

| Temperature (°C) | Rate Constant (k, s⁻¹) |

| 4.97 | 2.12 x 10⁻⁵ |

| 9.95 | 4.31 x 10⁻⁵ |

| 15.02 | 8.87 x 10⁻⁵ |

| 20.00 | 1.76 x 10⁻⁴ |

| 25.01 | 3.42 x 10⁻⁴ |

| 30.00 | 6.48 x 10⁻⁴ |

| 35.00 | 1.20 x 10⁻³ |

| 40.00 | 2.19 x 10⁻³ |

| 45.00 | 3.90 x 10⁻³ |

| Data extrapolated from a study on p-substituted benzyl chlorides.[3] |

The degradation pathway for hydrolysis can be visualized as a nucleophilic substitution reaction.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. Photolytic cleavage of the carbon-chlorine bond can generate benzyl radicals, which can then participate in a variety of secondary reactions, including dimerization to form 1,2-bis(2-methylphenyl)ethane, or reaction with oxygen to form oxidative degradation products. A study on the VUV/UV photodegradation of gaseous benzyl chloride demonstrated efficient mineralization, indicating that light can be a significant degradation factor.[4]

Thermal Decomposition

This compound is susceptible to thermal decomposition, especially at elevated temperatures. The primary thermal degradation pathway is likely the elimination of hydrogen chloride to form a reactive intermediate, which can then polymerize. The presence of metallic impurities, such as iron, can catalyze this decomposition. Studies on the thermal decomposition of the benzyl radical, a potential intermediate, have identified several fragmentation pathways.[5]

Incompatibility with Other Substances

This compound is incompatible with a range of substances, and contact with them should be strictly avoided to prevent hazardous reactions and degradation.

Table 3: Incompatible Materials and Potential Reaction Products

| Incompatible Material | Potential Hazard/Reaction Products | Reference(s) |

| Strong Oxidizing Agents | Violent reactions, risk of fire and explosion. Oxidation can lead to the formation of 2-methylbenzaldehyde (B42018) and 2-methylbenzoic acid. | [2] |

| Strong Bases (e.g., NaOH, KOH) | Promotes hydrolysis to 2-methylbenzyl alcohol and elimination reactions. | [6] |

| Alcohols | Reacts to form ethers. | [2] |

| Amines | Reacts to form the corresponding substituted benzylamines. | [2] |

| Metals (especially iron and steel) | Catalyzes decomposition and polymerization, leading to the evolution of hydrogen chloride gas and potential pressure buildup in closed containers. Corrodes steel. | [2][6] |

The following diagram illustrates the logical flow for assessing the compatibility of this compound with other substances.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is crucial to adhere to proper storage conditions.

Table 4: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Store at 2-8°C. | To minimize the rate of thermal degradation and hydrolysis. | [6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. | [6] |

| Light Exposure | Store in a dark place, protected from light. | To prevent photodegradation. | |

| Container | Use tightly sealed containers made of compatible materials (e.g., glass or other non-reactive materials). Avoid contact with metals, especially iron and steel. | To prevent contamination, reaction with atmospheric moisture, and catalytic decomposition. | [2][6] |

| Moisture | Keep in a dry place. | To prevent hydrolysis. | [6] |

| Segregation | Store away from incompatible materials as listed in Table 3. | To prevent hazardous reactions. | [2][6] |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[7][8]

Development and Validation of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound and quantifying its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer). The exact composition should be optimized to achieve good separation of the parent compound from its degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products (e.g., 2-methylbenzyl alcohol, 2-methylbenzaldehyde) have significant absorbance (e.g., 210-220 nm).

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Forced Degradation Studies

Forced degradation studies should be performed on a single batch of this compound to identify the likely degradation products and pathways.[7][8]

-

Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60-80°C for a specified period.

-

Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60-80°C for a specified period.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid or liquid sample to dry heat at a temperature below its boiling point (e.g., 70-80°C) for a defined duration.

-

Photodegradation: Expose the sample to UV and visible light in a photostability chamber.

Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the chromatographic peaks of the parent drug and its degradation products are homogeneous.

The following diagram outlines a general workflow for conducting a forced degradation study.

Analysis of Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile degradation products.[10] For non-volatile or thermally labile products, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.

-

GC-MS Protocol:

-

Sample Preparation: Dilute the stressed sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.

-

Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250-300°C) is employed to separate the components.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used for fragmentation and identification of compounds by comparison of their mass spectra with a library (e.g., NIST).

-

Conclusion

This compound is a valuable but reactive chemical intermediate. Its stability is influenced by temperature, moisture, light, and the presence of incompatible substances. Proper storage in a cool, dry, dark, and inert environment, using appropriate containers, is essential to maintain its quality. A thorough understanding of its degradation pathways and the implementation of robust stability testing protocols are critical for its successful application in research and drug development. This guide provides the foundational knowledge and experimental framework for ensuring the stability and proper handling of this compound.

References

- 1. This compound | 552-45-4 [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. asianpubs.org [asianpubs.org]

- 5. research-hub.nrel.gov [research-hub.nrel.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylbenzyl chloride electrophilic substitution reactions

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as α-chloro-o-xylene) is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity in electrophilic aromatic substitution (EAS) is governed by the combined influence of its two substituents: the activating, ortho, para-directing methyl group and the deactivating, ortho, para-directing chloromethyl group. This technical guide provides a comprehensive overview of the core principles, key reactions, experimental methodologies, and expected regiochemical outcomes for the electrophilic substitution of this compound.

Core Principles: Substituent Effects and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of the reaction are dictated by the electronic and steric properties of the substituents already present on the ring.

1.1. Analysis of Substituents in this compound

The benzene (B151609) ring in this compound has two substituents:

-

Methyl Group (-CH₃): This is an activating group. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene.[2] It strongly directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.

-

Chloromethyl Group (-CH₂Cl): This group presents a more complex electronic profile. The electronegative chlorine atom withdraws electron density via a negative inductive effect (-I), which deactivates the ring compared to toluene (B28343). However, the alkyl backbone of the substituent still directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. In reactions like the nitration of benzyl (B1604629) chloride, a high degree of para selectivity is observed.[3]

1.2. Predicted Regioselectivity

The overall outcome on the 1,2-disubstituted ring is a consensus of these two directing effects, moderated by sterics.

-

Position 3: ortho to -CH₂Cl, meta to -CH₃. (Less favored)

-

Position 4: para to -CH₃, meta to -CH₂Cl. (Favored electronically by the activating -CH₃ group)

-

Position 5: para to -CH₂Cl, meta to -CH₃. (Favored electronically by the -CH₂Cl group's para-directing nature)

-

Position 6: ortho to -CH₃, ortho to -CH₂Cl. (Electronically favored but subject to significant steric hindrance from both adjacent groups)

The activating methyl group has a stronger influence than the deactivating chloromethyl group. Therefore, substitution is primarily directed by the methyl group to positions 4 and 6. Due to severe steric hindrance at position 6, the major products are anticipated at position 4 and position 5 .

Key Electrophilic Substitution Reactions

While specific quantitative data for this compound is sparse in the literature, outcomes can be predicted based on established reactions of related compounds like toluene and benzyl chloride.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.[2][4]

-

Expected Products: The primary products will be 4-nitro-2-methylbenzyl chloride and 5-nitro-2-methylbenzyl chloride.

-

Reaction Conditions: The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic process and minimize side reactions.

Halogenation

Ring halogenation involves treating the substrate with a halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeBr₃).[5] This is distinct from free-radical halogenation of the methyl group, which occurs under UV light.[5][6]

-

Expected Products: Bromination would yield primarily 4-bromo-2-methylbenzyl chloride and 5-bromo-2-methylbenzyl chloride.

-

Catalyst Role: The Lewis acid polarizes the halogen molecule, creating a potent electrophile (e.g., Br⁺) that can attack the aromatic ring.

Friedel-Crafts Acylation

This reaction introduces an acyl group (R-C=O) to the ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8] The electrophile is a resonance-stabilized acylium ion.[9]

-

Expected Products: Acylation with acetyl chloride would yield 4-acetyl-2-methylbenzyl chloride and 5-acetyl-2-methylbenzyl chloride.

-

Advantages: Unlike Friedel-Crafts alkylation, acylation is not prone to carbocation rearrangements, and the resulting ketone product is deactivated, preventing poly-acylation.[7][8][9] A stoichiometric amount of catalyst is often required as it complexes with the product.[7]

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is typically reversible.

-

Expected Products: The main products formed would be this compound-4-sulfonic acid and this compound-5-sulfonic acid.

-

Reaction Conditions: The reaction often requires elevated temperatures to proceed at a practical rate.

Data Presentation: Predicted Reaction Summaries

The following tables summarize the expected conditions and major products for the key electrophilic substitution reactions of this compound.

Table 1: Nitration of this compound

| Parameter | Value | Reference |

|---|---|---|

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [2] |

| Temperature | 0–10 °C | [2] |

| Major Products | 4-Nitro-2-methylbenzyl chloride, 5-Nitro-2-methylbenzyl chloride | N/A |

| Typical Yield | High (based on analogous reactions) |[3] |

Table 2: Halogenation of this compound

| Parameter | Value | Reference |

|---|---|---|

| Reagents | Br₂, FeBr₃ (or AlBr₃) | [5] |

| Temperature | Room Temperature | [5] |

| Major Products | 4-Bromo-2-methylbenzyl chloride, 5-Bromo-2-methylbenzyl chloride | N/A |

| Typical Yield | Moderate to High | N/A |

Table 3: Friedel-Crafts Acylation of this compound

| Parameter | Value | Reference |

|---|---|---|

| Reagents | Acetyl chloride (CH₃COCl), AlCl₃ (stoichiometric) | [7][10] |

| Solvent | Dichloromethane or CS₂ | [10] |

| Temperature | 0 °C to Room Temperature | [10] |

| Major Products | 4-Acetyl-2-methylbenzyl chloride, 5-Acetyl-2-methylbenzyl chloride | N/A |

| Typical Yield | Good | N/A |

Experimental Protocols

The following are generalized protocols for performing electrophilic substitution reactions on this compound, adapted from standard procedures for similar substrates.

General Protocol for Nitration

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool this compound in an ice-water bath.

-

Nitrating Mixture: In a separate flask, slowly and carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.[2]

-

Addition: Add the cold nitrating mixture dropwise to the stirred this compound solution, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product via column chromatography or recrystallization.

General Protocol for Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) and a dry solvent like dichloromethane.[10] Cool the suspension to 0 °C in an ice bath.

-

Electrophile Generation: Add acetyl chloride dropwise to the AlCl₃ suspension over 10-15 minutes to form the acylium ion complex.[10]

-